Cas no 1609407-00-2 ([2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide)
[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- [2-(4-chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide
- [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide
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- MDL: MFCD13186302
- Inchi: 1S/C15H15ClN2O2.BrH/c16-14-5-1-12(2-6-14)9-10-17-11-13-3-7-15(8-4-13)18(19)20;/h1-8,17H,9-11H2;1H
- InChI Key: VNOUCFAGTNLZBD-UHFFFAOYSA-N
- SMILES: Br.ClC1C=CC(=CC=1)CCNCC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 293
- Topological Polar Surface Area: 57.8
[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB218335-1 g |
[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide; 95% |
1609407-00-2 | 1 g |
€94.10 | 2023-07-20 | ||
| abcr | AB218335-5 g |
[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide; 95% |
1609407-00-2 | 5 g |
€218.80 | 2023-07-20 | ||
| abcr | AB218335-1g |
[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide, 95%; . |
1609407-00-2 | 95% | 1g |
€94.10 | 2025-02-16 | |
| abcr | AB218335-5g |
[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide, 95%; . |
1609407-00-2 | 95% | 5g |
€218.80 | 2025-02-16 | |
| 1PlusChem | 1P00J3ZJ-1g |
[2-(4-chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide |
1609407-00-2 | 95% | 1g |
$43.00 | 2024-06-20 | |
| 1PlusChem | 1P00J3ZJ-5g |
[2-(4-chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide |
1609407-00-2 | 95% | 5g |
$128.00 | 2024-06-20 | |
| A2B Chem LLC | AI90831-1g |
[2-(4-chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide |
1609407-00-2 | 95% | 1g |
$35.00 | 2024-04-20 | |
| A2B Chem LLC | AI90831-5g |
[2-(4-chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide |
1609407-00-2 | 95% | 5g |
$111.00 | 2024-04-20 |
[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide
Introduction to [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide (CAS No. 1609407-00-2)
[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide] is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 1609407-00-2, is a bromide salt derivative with a complex molecular structure that includes both chlorophenyl and nitrobenzyl functional groups. These structural features contribute to its unique chemical properties and potential applications in medicinal chemistry.
The molecular framework of [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide] is characterized by an amine linkage between the [2-(4-Chlorophenyl)ethyl] group and the (4-nitrobenzyl) moiety, with the entire structure being stabilized by a hydrobromide counterion. The presence of the chlorophenyl group introduces a certain level of electronic and steric hindrance, which can influence the compound's reactivity and interaction with biological targets. On the other hand, the nitrobenzyl group contributes to the molecule's lipophilicity and can serve as a handle for further chemical modifications.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide] has been studied for its possible role in modulating various biological pathways. Its unique combination of substituents makes it a promising candidate for further investigation in drug discovery programs.
One of the most compelling aspects of this compound is its potential as a scaffold for developing new therapeutic agents. The [2-(4-Chlorophenyl)ethyl] group is known to be present in several bioactive molecules, where it can participate in hydrogen bonding interactions or serve as a pharmacophore. Similarly, the (4-nitrobenzyl) part of the molecule can be modified to introduce additional functional groups, thereby tailoring its biological activity.
Recent studies have highlighted the importance of understanding the structural-activity relationships (SARs) of such compounds. By systematically varying different parts of the molecule, researchers can gain insights into which structural features are most critical for biological activity. This approach has been successfully applied to other similar compounds, leading to the identification of novel lead structures with enhanced potency and selectivity.
The synthesis of [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide] involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 4-chloroaniline and 4-nitrobenzaldehyde, which are then coupled through various reaction protocols to form the desired amine derivative. The final step involves quaternization followed by bromination to obtain the hydrobromide salt.
In terms of applications, this compound has shown promise in preclinical studies as a potential therapeutic agent. Its ability to interact with biological targets suggests that it could be used in treating various diseases, including neurological disorders and inflammatory conditions. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile.
The development of new pharmaceuticals often involves a rigorous process of screening and optimization. [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide] represents an interesting case study in this context, where its unique structural features offer both challenges and opportunities for medicinal chemists. By leveraging modern computational tools and experimental techniques, researchers can accelerate the discovery process and bring new treatments to patients more quickly.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact selectively with specific targets. The study of compounds like [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide] underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Such collaborations are essential for translating basic research findings into tangible therapeutic benefits.
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